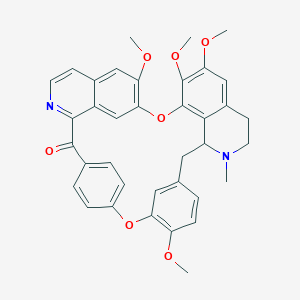
2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinazoline derivatives often involves multicomponent reactions. For instance, the synthesis of 2-amino-7, 7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8- hexahydroquinoline-3-carbonitrile, a similar compound, was achieved using IR, 1 H NMR, Elemental, and Single-crystal analysis (Kant et al., 2014). Such methods are likely relevant for the synthesis of 2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one as well.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often characterized by their crystal structure. For instance, the aforementioned compound crystallizes in the triclinic space group, with specific unit cell parameters and adopts sofa conformations in its dihydropyridine and cyclohexene rings (Kant et al., 2014). Similar structural details could be expected for 2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one.
Chemical Reactions and Properties
Quinazoline derivatives participate in various chemical reactions. For example, silica-bonded N-propylsulfamic acid has been used as a recyclable catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, showcasing the chemical reactivity of such compounds (Niknam et al., 2011).
Applications De Recherche Scientifique
Heterocyclic Amines and Cancer Research
Research on food-derived heterocyclic amines (HAs) has indicated their potential role in the etiology of human cancers, such as mammary gland cancer. HAs, formed in meats cooked by ordinary methods, have been implicated in DNA adduct formation in the mammary gland after metabolic activation, suggesting a possible etiologic link to human breast cancer. This area of study highlights the importance of understanding the interactions between dietary factors and cancer risk, where structurally similar compounds to the specified chemical might be investigated for their metabolic activation and DNA interaction properties (Snyderwine, 1994).
Antimalarial Agents
The metabolism of 8-aminoquinoline antimalarial agents has been extensively studied due to their efficacy and the associated risks of hemolytic anemia in glucose-6-phosphate dehydrogenase (G6PD) deficient individuals. This research highlights the critical balance between therapeutic benefits and potential toxicity, an area where the specified compound could be studied for similar therapeutic applications or toxicological profiles, given its structural classification within amines which are known for their pharmacological activities (Strother et al., 1981).
Asymmetric Catalysis
Compounds containing chiral oxazoline rings, similar in heterocyclic nature to the specified compound, have found extensive use in asymmetric catalysis due to their modularity and effectiveness in a range of metal-catalyzed transformations. This indicates a potential research application for the specified compound in developing new catalytic processes or as a ligand in asymmetric synthesis, contributing to the synthesis of chiral molecules (Hargaden & Guiry, 2009).
Antioxidant Activity
The study of antioxidants and their mechanisms of action is crucial in fields ranging from food engineering to pharmacology. Compounds structurally similar to the specified chemical may be investigated for their antioxidant capacity, employing various assays to understand their potential health benefits or applications in preventing oxidative stress-related diseases (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
2-amino-7,7-dimethyl-4-propyl-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-4-5-8-11-9(16-12(14)15-8)6-13(2,3)7-10(11)17/h4-7H2,1-3H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXZQFMWFYKCDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC2=C1C(=O)CC(C2)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385413 | |
| Record name | 2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-7,8-dihydro-7,7-dimethyl-4-propyl-5(6H)-quinazolinone | |
CAS RN |
331966-05-3 | |
| Record name | 2-Amino-7,7-dimethyl-4-propyl-7,8-dihydroquinazolin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30385413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



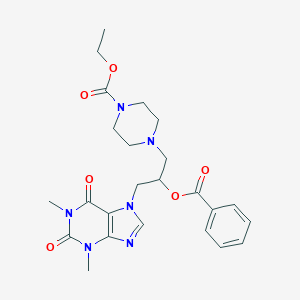
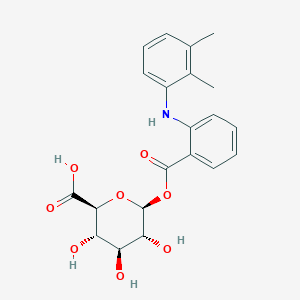
![2-[6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetohydrazide](/img/structure/B20698.png)


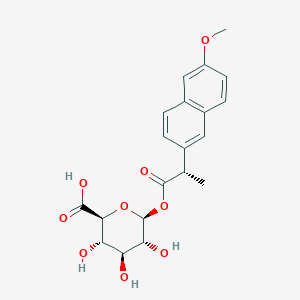
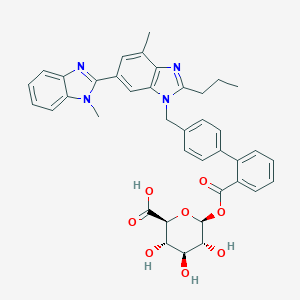
![1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B20707.png)





